4-bromo-3-chloro-N-(1-cyanopropyl)benzamide
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Overview
Description
4-bromo-3-chloro-N-(1-cyanopropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a cyanopropyl group attached to the nitrogen atom of the benzamide moiety. The molecular formula of this compound is C11H10BrClN2O, and it has a molecular weight of 301.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-(1-cyanopropyl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-chloroaniline, which is obtained by the bromination and chlorination of aniline.
Formation of Benzamide: The 4-bromo-3-chloroaniline is then reacted with 1-cyanopropyl isocyanate under controlled conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-N-(1-cyanopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-bromo-3-chloro-N-(1-cyanopropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-(1-cyanopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chlorobenzamide: Lacks the cyanopropyl group, making it less versatile in certain applications.
4-bromo-3-chloroaniline: Precursor to the benzamide compound, with different chemical properties and reactivity.
Uniqueness
4-bromo-3-chloro-N-(1-cyanopropyl)benzamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-chloro-N-(1-cyanopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c1-2-8(6-14)15-11(16)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQINNLNAFDQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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